molecular formula C13H10ClN5O B8297926 6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine

6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B8297926
M. Wt: 287.70 g/mol
InChI Key: FPMQZIHQQWDYGX-UHFFFAOYSA-N
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Description

6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the condensation of 6-chloro-3-nitropyridine with 6-methoxypyridin-3-amine, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in tetrahydrofuran (THF).

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrido[3,2-d]pyrimidines with various functional groups.

Scientific Research Applications

6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10ClN5O

Molecular Weight

287.70 g/mol

IUPAC Name

6-chloro-N-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN5O/c1-20-11-5-2-8(6-15-11)18-13-12-9(16-7-17-13)3-4-10(14)19-12/h2-7H,1H3,(H,16,17,18)

InChI Key

FPMQZIHQQWDYGX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.100 g, 0.500 mmol), 6-methoxypyridin-3-amine (0.155 g, 1.250 mmol) and sodium acetate (0.123 g, 1.50 mmol) in 5 ml of solvent (THF:H2O=1:1) was refluxed for 1 hour. The reaction mixture was diluted with EtOAc. The organics were washed with brine, dried over Na2SO4, filtered and concentrated. The crude was purified by column chromatography on SiO2 (Hex:EtOAc=1:1) to get 6-chloro-N-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-4-amine (0.085 g, 59%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 3.97 (3H, s), 6.85 (1H, d, J=8.8 Hz), 7.71 (1H, d, J=8.8 Hz), 8.14 (1H, d, J=8.8 Hz), 8.20 (1H, dd, J=2.8, 8.8 Hz), 8.55 (1H, d, J=2.8 Hz), 8.67 (1H, br s), 8.73 (1H, s).
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